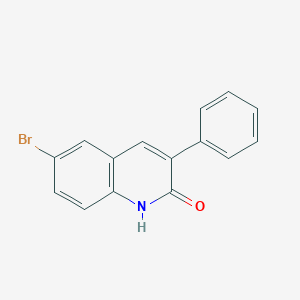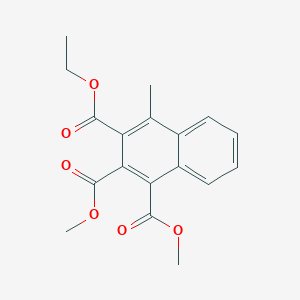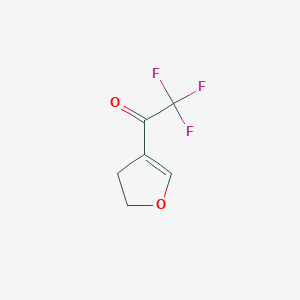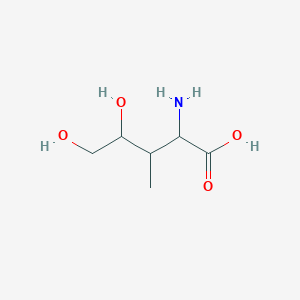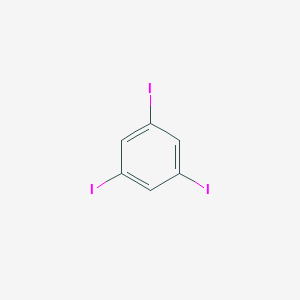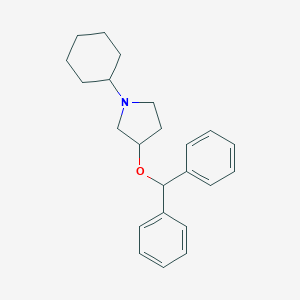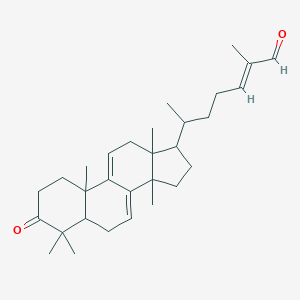![molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9](/img/structure/B10703.png)
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin (TPOP) is a type of porphyrin that is widely studied in the fields of chemistry and biochemistry. It is a symmetric tetrapyrrole macrocycle that is composed of four pyrrole rings linked by four methylene bridges. TPOP has a wide range of applications in scientific research due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Preparation of Montmorillonite-based Composites
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite (MMT) by dehydration condensation reaction . This modification of MMT with H2TCPP has potential applications in biomedicine and environment .
Synthesis of Co Metal–Organic Framework
A Co metal–organic framework assembled from 5,10,15,20-tetrakis ( (pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” was synthesized . This framework showed effective removal of Pb (II) and Cu (II) in an aqueous medium .
Potential Use as Drugs
Cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin were predicted to have potential use as drugs for treatment of ischemic heart disease and cerebral palsy .
Interaction with DNA
Porphyrins and metalloporphyrins have many potential applications in biological and medicine such as photo-dynamic therapy . The interaction between DNA and cationic porphyrins has been studied intensively for its unique physicochemical properties in the interaction with nucleic acid .
Photodynamic Antimicrobial Activity
This novel molecule has potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .
Mecanismo De Acción
Target of Action
Similar porphyrin-based compounds have been shown to interact with dna and proteins .
Mode of Action
It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .
Biochemical Pathways
Porphyrin-based compounds are often involved in photoinduced processes .
Result of Action
Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .
Action Environment
It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin can be achieved through a multi-step reaction process. The key steps involve the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-bromoanisole", "prop-2-en-1-ol", "pyrrole", "p-toluenesulfonic acid", "copper(II) acetate monohydrate", "acetic anhydride", "acetic acid", "triethylamine", "4-hydroxybenzaldehyde", "dimethylformamide", "zinc acetate dihydrate", "pyridine", "tetrakis(pentafluorophenyl)porphyrin" ], "Reaction": [ "Step 1: Synthesis of 4-(prop-2-en-1-yl)anisole by reacting 4-bromoanisole with prop-2-en-1-ol in the presence of copper(II) acetate monohydrate and p-toluenesulfonic acid in acetic acid.", "Step 2: Synthesis of 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin by reacting pyrrole with 4-(prop-2-en-1-yl)anisole and p-toluenesulfonic acid in acetic acid.", "Step 3: Synthesis of 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin by reacting 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin with 4-hydroxybenzaldehyde in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin by reacting 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin with zinc acetate dihydrate and pyridine in dimethylformamide." ] } | |
Número CAS |
106456-81-9 |
Fórmula molecular |
C56H46N4O4 |
Peso molecular |
839 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |
Clave InChI |
GZRMDQBPKLOPQW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
